Fmoc-Homoarg(Pmc)-OH

Overview

Description

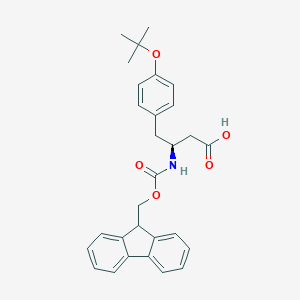

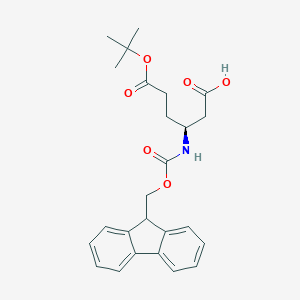

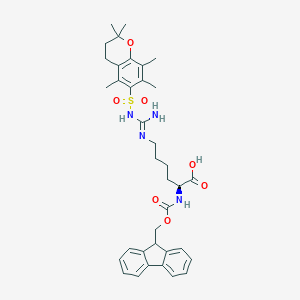

Fmoc-Homoarg(Pmc)-OH, also known as N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(N-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)carbamimidoyl)-L-lysine, is a chemical compound with the molecular formula C36H44N4O7S . It has a molecular weight of 676.81 .

Molecular Structure Analysis

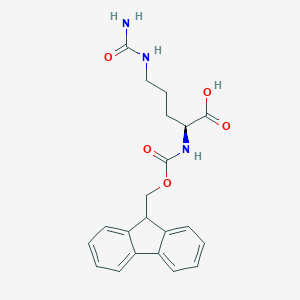

The molecular structure of Fmoc-Homoarg(Pmc)-OH is complex, with multiple functional groups. The compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, a pentamethylchroman-6-yl (Pmc) group, and an L-lysine amino acid residue . The InChI string for Fmoc-Homoarg(Pmc)-OH is InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)24-17-18-36(4,5)47-31(21)24)48(44,45)40-34(37)38-19-11-10-16-30(33(41)42)39-35(43)46-20-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,29-30H,10-11,16-20H2,1-5H3,(H,39,43)(H,41,42)(H3,37,38,40)/t30-/m0/s1 .

Scientific Research Applications

Drug Delivery Systems

Fmoc-Homoarg(Pmc)-OH, as part of the Fmoc-modified amino acids family, can be utilized in the development of peptide-based hydrogels (PHGs). These hydrogels are known for their biocompatibility and have potential applications in drug delivery systems. They can be engineered to release therapeutic agents in a controlled manner, making them suitable for targeted drug delivery .

Diagnostic Imaging Tools

The inherent properties of Fmoc-modified peptides, such as “Fmoc-Homoarg(Pmc)-OH”, allow them to be used as diagnostic tools in medical imaging. Their ability to form self-supporting hydrogels can be advantageous in creating contrast agents for imaging techniques like MRI .

Tissue Engineering

The biocompatibility and structural integrity of Fmoc-modified peptides make them suitable for tissue engineering applications. They can be used to create scaffolds that support cell growth and tissue regeneration .

Biotechnological Research

In biotechnological research, “Fmoc-Homoarg(Pmc)-OH” can contribute to the synthesis of novel peptides with specific biological functions. These peptides can be used in various studies, including enzyme-substrate interactions and protein-protein interactions .

Material Science

The self-assembly features of Fmoc-modified amino acids can be harnessed in material science to create nanostructures and nanomaterials with unique properties. These materials can have applications in electronics, photonics, and nanotechnology .

Bio-inspired Building Blocks

“Fmoc-Homoarg(Pmc)-OH” may serve as a bio-inspired building block for the construction of larger molecular structures. The Fmoc group’s hydrophobicity and aromaticity promote the association of these building blocks, leading to the formation of complex molecular architectures .

Safety and Hazards

When handling Fmoc-Homoarg(Pmc)-OH, it’s important to avoid breathing in mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Fmoc-Homoarg(Pmc)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It serves as a building block in the formation of these chains, contributing to the overall structure and function of the resulting peptide .

Mode of Action

The compound interacts with its targets through a process known as solid-phase peptide synthesis (SPPS). In SPPS, the Fmoc group (9-fluorenylmethyloxycarbonyl) serves as a temporary protection for the amino group during the synthesis process . This protection allows for the selective addition of amino acids to the peptide chain. Once the desired sequence is achieved, the Fmoc group is removed, revealing the amino group .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Homoarg(Pmc)-OH are those involved in peptide synthesis. The compound’s inherent hydrophobicity and aromaticity, due to the Fmoc moiety, promote the association of building blocks, facilitating the formation of peptide chains . The resulting peptides can then participate in various biological processes, depending on their specific sequences and structures.

Result of Action

The primary result of Fmoc-Homoarg(Pmc)-OH’s action is the formation of peptide chains with specific sequences and structures. These peptides can have various molecular and cellular effects, depending on their specific characteristics. For instance, peptides synthesized using Fmoc-modified amino acids have been shown to possess self-assembly features and show potential for applications in areas such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Action Environment

The action, efficacy, and stability of Fmoc-Homoarg(Pmc)-OH can be influenced by various environmental factors. These include the conditions of the peptide synthesis process (e.g., temperature, pH), the presence of other compounds in the reaction mixture, and the specific characteristics of the other amino acids in the peptide chain . Careful control of these environmental factors is crucial for the successful synthesis of peptides using Fmoc-Homoarg(Pmc)-OH.

properties

IUPAC Name |

(2S)-6-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)24-17-18-36(4,5)47-31(21)24)48(44,45)40-34(37)38-19-11-10-16-30(33(41)42)39-35(43)46-20-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,29-30H,10-11,16-20H2,1-5H3,(H,39,43)(H,41,42)(H3,37,38,40)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSYLAIWMWFQRW-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Homoarg(Pmc)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)